1-[5-(Biphenyl-4-yl)-4-hydroxypyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide
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Overview
Description
1-[5-(Biphenyl-4-yl)-4-hydroxypyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives This compound is characterized by its unique structure, which includes a biphenyl group, a hydroxypyrido[2,3-d]pyrimidine core, and a piperidine carboxamide moiety
Preparation Methods
The synthesis of 1-[5-(Biphenyl-4-yl)-4-hydroxypyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents
Synthesis of Pyrido[2,3-d]pyrimidine Core: This step involves the condensation of appropriate starting materials, such as 2-aminopyridine and formamide, under controlled conditions to form the pyrido[2,3-d]pyrimidine ring system.
Introduction of Biphenyl Group: The biphenyl group is introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrido[2,3-d]pyrimidine intermediate in the presence of a palladium catalyst.
Formation of Piperidine Carboxamide Moiety: The final step involves the reaction of the biphenyl-substituted pyrido[2,3-d]pyrimidine with piperidine-4-carboxylic acid or its derivatives under appropriate conditions to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-[5-(Biphenyl-4-yl)-4-hydroxypyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[5-(Biphenyl-4-yl)-4-hydroxypyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
1-[5-(Biphenyl-4-yl)-4-hydroxypyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core but differ in their substituents and overall structure.
Pyridin-2-yl Pyrimidine Derivatives: These compounds have a pyridine ring fused to the pyrimidine core and exhibit different biological activities.
Biphenyl Substituted Compounds: Compounds with biphenyl groups often show unique properties due to the presence of the biphenyl moiety.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct biological and chemical properties.
Properties
Molecular Formula |
C25H23N5O2 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
1-[4-oxo-5-(4-phenylphenyl)-3H-pyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C25H23N5O2/c26-22(31)19-11-14-30(15-12-19)25-28-23-21(24(32)29-25)20(10-13-27-23)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-10,13,19H,11-12,14-15H2,(H2,26,31)(H,27,28,29,32) |
InChI Key |
GJRIEZAUAZQAEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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